(3-Aminopropyl)bis(propan-2-yl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Aminopropyl)bis(propan-2-yl)amine is a useful research compound. Its molecular formula is C9H22N2 and its molecular weight is 158.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Nanoparticle Synthesis and Applications
- (3-Aminopropyl)bis(propan-2-yl)amine is utilized in the synthesis of amine-functionalized Fe3O4 nanostructures, which are promising for biological testing, catalysis, and targeted drug delivery due to their high water dispersibility and thermo-responsive properties (Guan, Xu, Wang, & Sun, 2009).
Carbon Dioxide Capture
- It has been used in enhancing the absorption efficiency of CO2 in novel bis(3-aminopropyl)amine (APA)-activated aqueous solutions, showing significant potential in carbon capture technologies (Das, Deogam, & Mandal, 2017).
Corrosion Inhibition
- This compound is involved in the synthesis of tertiary amines which have demonstrated effectiveness in inhibiting carbon steel corrosion, suggesting applications in materials protection (Gao, Liang, & Wang, 2007).
Complexation and Coordination Chemistry
- In coordination chemistry, it has been used to prepare cobalt(III) complexes, indicating its utility in synthesizing diverse chemical structures (Ishii, Umehara, & Nakahara, 1987).
Biological Studies
- The presence of bis(3-aminopropyl)amine in plant viruses like the turnip yellow mosaic virus hints at its role in biological systems, potentially aiding in the study of virus structure and function (Johnson & Markham, 1962).
Dendrimer Synthesis
- It plays a role in the synthesis of poly(ether imine) dendrimers, which have shown non-toxic properties and are useful for various biological applications (Krishna, Jain, Tatu, & Jayaraman, 2005).
Palladium Recovery
- Its modified form has been used for the adsorption, preconcentration, and recovery of Pd(II) ions, demonstrating its potential in metal recovery and environmental applications (Sivrikaya, Altundağ, Zengin, & Imamoglu, 2011).
Safety and Hazards
Mechanism of Action
Target of Action
This compound is often used in the synthesis of other compounds, and its targets would depend on the specific context of its use .
Mode of Action
It is known to be used in the functionalization of nanoparticles, where it provides terminal −nh2 groups for further modifications . This suggests that it may interact with its targets through these amine groups.
Biochemical Pathways
Its role in the functionalization of nanoparticles suggests that it may be involved in the formation or modification of these particles .
Result of Action
Its role in the functionalization of nanoparticles suggests that it may be involved in the formation or modification of these particles, which could have various effects depending on the specific context .
Properties
IUPAC Name |
N',N'-di(propan-2-yl)propane-1,3-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H22N2/c1-8(2)11(9(3)4)7-5-6-10/h8-9H,5-7,10H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPGRDTXELAFGRG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCCN)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20549921 |
Source
|
Record name | N~1~,N~1~-Di(propan-2-yl)propane-1,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20549921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53485-05-5 |
Source
|
Record name | N~1~,N~1~-Di(propan-2-yl)propane-1,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20549921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.